N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide

Description

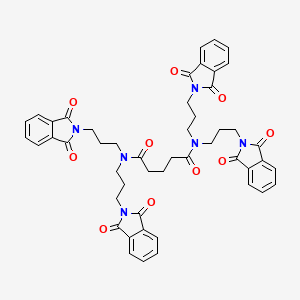

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide (CAS: 104435-64-5) is a tetra-substituted glutaramide derivative featuring four 1,3-dioxoisoindolin-2-yl moieties linked via propyl chains to the glutaramide core.

Properties

Molecular Formula |

C49H46N6O10 |

|---|---|

Molecular Weight |

878.9 g/mol |

IUPAC Name |

N,N,N',N'-tetrakis[3-(1,3-dioxoisoindol-2-yl)propyl]pentanediamide |

InChI |

InChI=1S/C49H46N6O10/c56-40(50(24-10-28-52-42(58)32-14-1-2-15-33(32)43(52)59)25-11-29-53-44(60)34-16-3-4-17-35(34)45(53)61)22-9-23-41(57)51(26-12-30-54-46(62)36-18-5-6-19-37(36)47(54)63)27-13-31-55-48(64)38-20-7-8-21-39(38)49(55)65/h1-8,14-21H,9-13,22-31H2 |

InChI Key |

PSADIFNBCNSYTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN(CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)CCCC(=O)N(CCCN5C(=O)C6=CC=CC=C6C5=O)CCCN7C(=O)C8=CC=CC=C8C7=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide typically involves multi-step organic reactions. One common method includes the reaction of glutaramide with 3-(1,3-dioxoisoindolin-2-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Catalysts: Triethylamine, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide involves its interaction with specific molecular targets. The isoindolinone groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights key structural analogs based on similarity scores and substituent variations:

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 104435-64-5 | N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide | 0.94 (Reference) | Four 1,3-dioxoisoindolin-2-ylpropyl groups attached to glutaramide. |

| 1515-72-6 | Unspecified analog (likely bis-substituted glutaramide) | 0.96 | Fewer substituents (bis- vs. tetra-substituted); possible phenyl or shorter-chain groups. |

| 7504-49-6 | 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanal | 0.94 | Shorter chain (butanal backbone) with a single dioxoisoindolin group. |

| 3197-25-9 | 2-(4-Oxopentyl)isoindoline-1,3-dione | 0.96 | Linear pentyl chain with terminal oxo group and a single isoindoline-dione moiety. |

Key Observations :

- The target compound’s tetra-substitution distinguishes it from bis-substituted analogs (e.g., 1515-72-6 ), likely increasing steric hindrance and reducing solubility in polar solvents .

- Compounds with shorter chains (e.g., 7504-49-6 ) may exhibit higher reactivity due to reduced steric bulk but lower thermal stability .

Functional Analogues: Bis-Amidine and Oxadiazole Derivatives

Glutaramide derivatives with bis-amidine or oxadiazole substituents (e.g., N1,N5-bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide) are designed as prodrugs that release antifungal amidines upon metabolic activation .

Comparison Highlights :

- Bioactivity: Oxadiazole-containing analogs (e.g., compound 7 in ) show activity against Pneumocystis carinii and Trypanosoma brucei due to amidoxime-to-amidine conversion . The target compound’s dioxoisoindolin groups lack this prodrug mechanism but may enhance stability in acidic environments.

- Synthesis Complexity : The tetra-substitution in the target compound likely requires multi-step coupling reactions, contrasting with the simpler two-step synthesis of bis-oxadiazole glutaramides .

Phthalimide-Based Analogues

3-Chloro-N-phenyl-phthalimide () shares the isoindoline-dione core with the target compound but lacks the glutaramide backbone. Such phthalimides are monomers for high-performance polyimides, emphasizing the role of dioxoisoindolin groups in polymer rigidity and thermal stability .

Key Differences :

Pharmacological Derivatives

Complex glutaramides like N1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-N5-...glutaramide (31) () incorporate dioxopiperidin and trifluoromethyl groups for enhanced target binding. These derivatives highlight how substituent variation tailors pharmacokinetic properties:

- Solubility : The target compound’s hydrophobic dioxoisoindolin groups may reduce aqueous solubility compared to hydrophilic oxadiazole or piperidin analogs .

- Synthetic Challenges : Multi-step deprotection and coupling (e.g., in ) are common in such analogs, suggesting similar challenges for the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.